Cas no 2228839-68-5 (1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine)
1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine
- 2228839-68-5
- EN300-1940907
-
- Inchi: 1S/C6H7F3N4O2/c7-6(8,9)5(10)1-3-4(13(14)15)2-11-12-3/h2,5H,1,10H2,(H,11,12)
- InChI Key: SFMKRLMCXOPREW-UHFFFAOYSA-N
- SMILES: FC(C(CC1=C(C=NN1)[N+](=O)[O-])N)(F)F
Computed Properties
- Exact Mass: 224.05210997g/mol
- Monoisotopic Mass: 224.05210997g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 101Ų
1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1940907-0.05g |
1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine |
2228839-68-5 | 0.05g |
$1296.0 | 2023-09-17 | ||
| Enamine | EN300-1940907-0.1g |
1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine |
2228839-68-5 | 0.1g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1940907-0.25g |
1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine |
2228839-68-5 | 0.25g |
$1420.0 | 2023-09-17 | ||
| Enamine | EN300-1940907-0.5g |
1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine |
2228839-68-5 | 0.5g |
$1482.0 | 2023-09-17 | ||
| Enamine | EN300-1940907-1.0g |
1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine |
2228839-68-5 | 1g |
$1543.0 | 2023-05-31 | ||
| Enamine | EN300-1940907-2.5g |
1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine |
2228839-68-5 | 2.5g |
$3025.0 | 2023-09-17 | ||
| Enamine | EN300-1940907-5.0g |
1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine |
2228839-68-5 | 5g |
$4475.0 | 2023-05-31 | ||
| Enamine | EN300-1940907-10.0g |
1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine |
2228839-68-5 | 10g |
$6635.0 | 2023-05-31 | ||
| Enamine | EN300-1940907-1g |
1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine |
2228839-68-5 | 1g |
$1543.0 | 2023-09-17 | ||
| Enamine | EN300-1940907-5g |
1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine |
2228839-68-5 | 5g |
$4475.0 | 2023-09-17 |
1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine
1,1,1-Trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine
The compound 1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine (CAS No. 2228839-68-5) is a highly specialized organic compound with a complex structure that combines fluorinated alkyl chains and heterocyclic aromatic rings. This molecule has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique properties and potential applications. The compound's structure is characterized by a trifluoromethyl group attached to a propane backbone, which is further substituted with an amino group and a 4-nitro-pyrazole moiety. This combination of functional groups imparts the molecule with distinctive chemical reactivity and biological activity.
Recent studies have highlighted the importance of trifluoromethyl groups in modulating the physical and chemical properties of organic compounds. The presence of these groups in 1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine significantly enhances its stability and lipophilicity, making it an attractive candidate for various applications. For instance, the trifluoromethyl group contributes to the molecule's resistance to hydrolysis and oxidation, which are critical factors in drug design and material synthesis.
The pyrazole ring in the compound is another key structural feature that has been extensively studied. Pyrazoles are known for their ability to act as hydrogen bond donors and acceptors, which can influence the molecule's solubility and bioavailability. The nitro group attached to the pyrazole ring further increases the compound's electronic versatility, enabling it to participate in a wide range of chemical reactions. Recent research has demonstrated that such nitro-substituted pyrazoles can exhibit potent anti-inflammatory and antioxidant activities, making them valuable in pharmaceutical research.
One of the most promising applications of 1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine lies in its potential as a building block for advanced materials. Its unique combination of fluorinated alkyl chains and heterocyclic rings makes it an ideal candidate for synthesizing high-performance polymers and coatings. For example, researchers have explored its use in creating self-healing polymers that can repair minor damages without external intervention. These materials have potential applications in aerospace, automotive industries, and electronics.
In addition to its material science applications, this compound has shown potential in medicinal chemistry as a lead compound for drug development. Its structure allows for easy functionalization, enabling chemists to modify it to target specific biological pathways or diseases. Recent studies have focused on its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The compound's unique pharmacokinetic profile makes it a promising candidate for further preclinical testing.
The synthesis of 1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the trifluoropropane backbone through electrophilic fluorination and the subsequent coupling with the pyrazole derivative via nucleophilic substitution or coupling reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both academic research and industrial applications.
From an environmental perspective, understanding the degradation pathways of 1,1,1-trifluoro...
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